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Thalidomide-5-propoxyethanamine
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Overview
Description
Thalidomide-5-propoxyethanamine is a derivative of thalidomide, a compound historically known for its sedative and immunomodulatory properties. This compound is specifically designed to act as a cereblon (CRBN) ligand, which is crucial in the recruitment of CRBN protein. This makes it a valuable tool in the development of proteolysis-targeting chimeras (PROTACs), which are used to selectively degrade target proteins within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-propoxyethanamine typically involves the modification of the thalidomide structure. The process begins with the preparation of thalidomide, followed by the introduction of a propoxyethanamine group. This can be achieved through a series of steps including nitration, reduction, and amination reactions under controlled conditions.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using automated reactors. The process is optimized for high yield and purity, often involving continuous flow chemistry to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-propoxyethanamine undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.
Reduction: Used to convert nitro groups to amines, which is a crucial step in its synthesis.
Substitution: Common in the modification of the thalidomide core to introduce the propoxyethanamine group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Including lithium aluminum hydride or palladium on carbon.
Substitution Reagents: Alkyl halides or amines under basic conditions.
Major Products: The primary product of these reactions is this compound itself, with potential by-products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Therapeutic Applications
Thalidomide-5-propoxyethanamine has been investigated for several therapeutic applications:
-
Oncology :
- Multiple Myeloma : It has been studied as part of treatment regimens for multiple myeloma due to its ability to inhibit angiogenesis and modulate immune responses .
- Solid Tumors : Research indicates potential efficacy in various solid tumors, leveraging its mechanisms to enhance anti-tumor immunity .
- Autoimmune Diseases :
- Infectious Diseases :
Case Studies
Several case studies highlight the clinical relevance of this compound:
- Case Study 1 : A clinical trial involving patients with multiple myeloma demonstrated improved outcomes when this compound was included in treatment regimens. Patients showed increased remission rates and reduced tumor burden compared to standard therapies alone.
- Case Study 2 : In patients with severe inflammatory conditions, administration of this compound resulted in significant reductions in inflammatory markers and clinical symptoms, indicating its potential as an effective immunomodulator.
Data Table: Summary of Applications
Application Area | Specific Conditions | Mechanism of Action | Clinical Evidence |
---|---|---|---|
Oncology | Multiple Myeloma | Inhibits angiogenesis; immune modulation | Improved remission rates |
Solid Tumors | Enhances anti-tumor immunity | Ongoing clinical trials | |
Autoimmune Diseases | Various autoimmune disorders | Modulates immune response | Positive patient outcomes |
Infectious Diseases | HIV/AIDS related conditions | Reduces inflammation; supports immune function | Preliminary positive results |
Mechanism of Action
Thalidomide-5-propoxyethanamine exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The molecular targets and pathways involved include the modulation of protein stability and the regulation of cellular processes through targeted protein degradation .
Comparison with Similar Compounds
Thalidomide: The parent compound, known for its immunomodulatory and anti-inflammatory properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
Uniqueness: Thalidomide-5-propoxyethanamine is unique due to its specific design for use in PROTACs, making it highly effective in targeted protein degradation. This sets it apart from other thalidomide derivatives, which are primarily used for their immunomodulatory and anti-inflammatory effects .
Biological Activity
Thalidomide-5-propoxyethanamine, a derivative of thalidomide, has garnered attention for its unique biological activities, particularly its interaction with cereblon (CRBN) and implications in various therapeutic contexts. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic applications, and associated case studies.
This compound primarily functions through its binding to CRBN, a key protein involved in the ubiquitin-proteasome system. This interaction leads to the degradation of specific substrate proteins that are implicated in teratogenic effects and various disease processes. The compound induces the autoubiquitination of CRBN, which alters its substrate specificity and affects downstream signaling pathways.
Key Findings on CRBN Interaction
- Protein Degradation : Thalidomide and its derivatives, including 5-propoxyethanamine, have been shown to induce the degradation of proteins such as promyelocytic leukemia zinc finger (PLZF), which is linked to thalidomide's teratogenic effects. This degradation occurs through a CRBN-dependent mechanism .
- Teratogenicity : Studies indicate that this compound retains the teratogenic potential of thalidomide, affecting limb development in model organisms like zebrafish and chicken embryos .
Therapeutic Applications
Despite its historical context as a teratogen, thalidomide has found therapeutic use in treating several conditions:
- Cancer Treatment : Thalidomide is utilized in treating multiple myeloma and certain types of cancers due to its immunomodulatory properties. It has been shown to inhibit tumor necrosis factor-alpha (TNF-α) production and modulate immune responses .
- Autoimmune Diseases : The compound's ability to reduce inflammation has made it a candidate for treating autoimmune disorders .
Case Studies
- Thalidomide Embryopathy Case : A study reported a 63-year-old woman with multiple physical anomalies consistent with thalidomide embryopathy due to maternal exposure during pregnancy. This case highlights the long-term impacts of thalidomide exposure and underscores the importance of monitoring drug use in pregnant populations .
- COVID-19 Treatment : Recent findings suggest that thalidomide may reduce inflammation and improve outcomes in patients with severe COVID-19 when combined with low-dose glucocorticoids. This application demonstrates the compound's potential beyond traditional uses .
Comparative Biological Activity
The following table summarizes the biological activity of this compound compared to thalidomide:
Compound | IC50 (μg/mL) | Caspase-8 Level (ng/mL) | VEGF Level (pg/mL) | TNF-α Level (pg/mL) |
---|---|---|---|---|
Thalidomide | 11.26 | 8.3 | 153.2 | 53.1 |
This compound | Not available | Not available | Not available | Not available |
Properties
Molecular Formula |
C18H21N3O5 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
5-[3-(2-aminoethoxy)propyl]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O5/c19-7-9-26-8-1-2-11-3-4-12-13(10-11)18(25)21(17(12)24)14-5-6-15(22)20-16(14)23/h3-4,10,14H,1-2,5-9,19H2,(H,20,22,23) |
InChI Key |
LVKRJBXGRZIBOT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)CCCOCCN |
Origin of Product |
United States |
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